Norgallopamil

Description

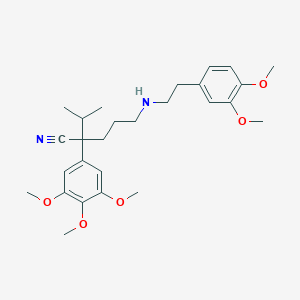

Structure

3D Structure

Properties

CAS No. |

108050-23-3 |

|---|---|

Molecular Formula |

C27H38N2O5 |

Molecular Weight |

470.6 g/mol |

IUPAC Name |

5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile |

InChI |

InChI=1S/C27H38N2O5/c1-19(2)27(18-28,21-16-24(32-5)26(34-7)25(17-21)33-6)12-8-13-29-14-11-20-9-10-22(30-3)23(15-20)31-4/h9-10,15-17,19,29H,8,11-14H2,1-7H3 |

InChI Key |

JBERDSXBGRTWOG-UHFFFAOYSA-N |

SMILES |

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC |

Canonical SMILES |

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC |

Synonyms |

norgallopamil |

Origin of Product |

United States |

Foundational & Exploratory

Norgallopamil: A Technical Guide to its Profile as a Gallopamil Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norgallopamil is recognized as the principal active metabolite of Gallopamil, a phenylalkylamine class L-type calcium channel blocker. While Gallopamil is a well-characterized therapeutic agent, specific quantitative pharmacological data for this compound remains limited in publicly accessible literature. This technical guide synthesizes the current understanding of this compound, primarily through the lens of its parent compound, Gallopamil. It outlines the presumed mechanism of action, details established experimental protocols for the characterization of phenylalkylamine calcium channel blockers, and presents the signaling pathways affected by this class of drugs. This document serves as a foundational resource for researchers initiating studies on this compound, providing a framework for its experimental investigation.

Introduction

Gallopamil, a potent L-type calcium channel antagonist, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. Among these, this compound, the N-demethylated derivative, is a major and pharmacologically active metabolite. Understanding the specific contributions of this compound to the overall therapeutic and toxicological profile of Gallopamil is crucial for a complete pharmacological assessment. This guide provides a comprehensive overview of the presumed activities of this compound, based on its structural relationship to Gallopamil, and details the methodologies required for its full characterization.

Presumed Pharmacological Profile

Due to the structural conservation of the pharmacophore, this compound is presumed to share the same mechanism of action as Gallopamil, acting as a blocker of L-type calcium channels. The primary effects are expected to be observed in tissues where these channels are prevalent, such as cardiac muscle, sinoatrial (SA) and atrioventricular (AV) nodes, and vascular smooth muscle.

Table 1: Presumed Pharmacological Effects of this compound

| Parameter | Effect | Presumed Mechanism |

| Binding Affinity (Ki) | High affinity for L-type calcium channels | Direct interaction with the alpha-1 subunit of the channel |

| IC50 for Channel Blockade | Potent inhibition of calcium influx | Occlusion of the calcium channel pore |

| Cardiovascular Effects | Negative chronotropy, dromotropy, and inotropy | Blockade of calcium channels in SA/AV nodes and cardiomyocytes |

| Vascular Effects | Vasodilation | Inhibition of calcium influx in vascular smooth muscle cells |

Experimental Protocols for Characterization

To elucidate the precise pharmacological profile of this compound, a series of in vitro and cellular assays are required. The following protocols are standard methodologies for the characterization of L-type calcium channel blockers.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the L-type calcium channel. It involves the competitive displacement of a radiolabeled ligand (e.g., [³H]-nitrendipine or a labeled phenylalkylamine) from membrane preparations rich in L-type calcium channels.

Methodology:

-

Membrane Preparation: Isolate cell membranes from a suitable source (e.g., rat cortical neurons, cardiac tissue, or cell lines overexpressing the L-type calcium channel).

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the inhibitory effect of this compound on L-type calcium channel currents in living cells.

Methodology:

-

Cell Preparation: Culture cells expressing L-type calcium channels (e.g., primary cardiomyocytes, neurons, or HEK293 cells stably expressing the channel).

-

Patching: Form a high-resistance "giga-seal" between a glass micropipette and the cell membrane, and then rupture the membrane patch to achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to activate L-type calcium channels.

-

Drug Application: Perfuse the cell with a control solution and then with solutions containing increasing concentrations of this compound.

-

Current Measurement: Record the amplitude of the calcium current at each this compound concentration.

-

Data Analysis: Plot the concentration-response curve to determine the IC50 value for channel blockade.

Calcium Imaging Assay

This fluorescence-based assay provides a high-throughput method to assess the functional blockade of calcium influx by this compound in a population of cells.

Methodology:

-

Cell Loading: Load cultured cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: Measure the baseline fluorescence intensity of the cells.

-

Depolarization: Stimulate the cells with a depolarizing agent (e.g., high potassium solution or a specific agonist) to open L-type calcium channels, leading to an increase in intracellular calcium and a corresponding change in fluorescence.

-

Inhibition: Pre-incubate the cells with varying concentrations of this compound before depolarization and measure the fluorescence response.

-

Data Analysis: Quantify the inhibitory effect of this compound on the depolarization-induced calcium influx to determine its IC50.

Signaling Pathways

Gallopamil and, by extension, this compound, exert their effects by modulating intracellular calcium levels, which are critical for a multitude of signaling pathways. The primary mechanism involves the direct blockade of L-type calcium channels, preventing the influx of extracellular calcium.

By reducing intracellular calcium concentration, this compound is expected to lead to:

-

In Vascular Smooth Muscle: Decreased activation of calmodulin and myosin light-chain kinase, resulting in vasodilation and a reduction in blood pressure.

-

In Cardiomyocytes: Reduced calcium-induced calcium release from the sarcoplasmic reticulum, leading to decreased cardiac contractility (negative inotropy).

-

In SA and AV Nodes: Slowing of the rate of depolarization, resulting in a decreased heart rate (negative chronotropy) and slowed atrioventricular conduction (negative dromotropy).

Conclusion

This compound, as the primary active metabolite of Gallopamil, is a compound of significant pharmacological interest. While its specific quantitative profile is yet to be fully elucidated, its structural similarity to Gallopamil provides a strong basis for its presumed mechanism of action as an L-type calcium channel blocker. The experimental protocols and signaling pathway information detailed in this guide offer a robust framework for the comprehensive characterization of this compound. Further research is warranted to precisely quantify its binding affinity, channel blocking potency, and functional effects to fully understand its contribution to the clinical profile of Gallopamil.

Norgallopamil: A Technical Guide on its Presumed Pharmacological Properties

Disclaimer: Direct and comprehensive pharmacological data on Norgallopamil is limited in publicly available scientific literature. This guide provides an overview based on its role as a primary metabolite of the well-characterized L-type calcium channel blocker, Gallopamil. The experimental protocols, quantitative data, and signaling pathways described herein are representative of the methodologies used to characterize phenylalkylamine calcium channel blockers and should be considered illustrative for this compound pending specific experimental validation.

Introduction

This compound is the principal N-dealkylated metabolite of Gallopamil, a phenylalkylamine derivative that functions as an L-type calcium channel antagonist. The pharmacological activity of Gallopamil is well-documented, exerting negative chronotropic and inotropic effects on the heart and promoting vasodilation of smooth muscle, making it effective in the treatment of angina pectoris and hypertension. As a major metabolite, the pharmacological profile of this compound is of significant interest for understanding the overall therapeutic and toxicological profile of its parent compound. This document outlines the presumed pharmacological properties of this compound, based on its chemical structure and the known characteristics of related compounds.

Physicochemical and Pharmacokinetic Properties

This compound is formed in the liver via cytochrome P450-mediated N-dealkylation of Gallopamil. Its structural similarity to Gallopamil suggests it retains an affinity for L-type calcium channels, though likely with different potency and pharmacokinetic characteristics.

Table 1: Illustrative Pharmacokinetic Parameters of this compound

| Parameter | Value (Example) | Description |

| Molecular Formula | C₂₁H₂₈N₂O₅ | The chemical formula of this compound. |

| Molecular Weight | 388.46 g/mol | The mass of one mole of this compound. |

| Half-life (t½) | 2 - 4 hours | Time required for the plasma concentration to reduce by half. |

| Volume of Distribution (Vd) | 3 - 5 L/kg | Theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Clearance (CL) | 0.5 - 1.5 L/h/kg | The rate at which a drug is removed from the body. |

| Bioavailability (F%) | Low to Moderate | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

Note: The values presented in this table are illustrative and based on typical pharmacokinetic profiles of similar compounds. Specific experimental determination for this compound is required for accurate characterization.

Mechanism of Action and Signaling Pathway

This compound, like its parent compound Gallopamil, is presumed to act as an antagonist at L-type voltage-gated calcium channels (Cav1.2). These channels are crucial for calcium influx into cardiomyocytes and vascular smooth muscle cells, which triggers contraction. By blocking these channels, this compound would reduce intracellular calcium concentration, leading to a decrease in cardiac contractility and relaxation of blood vessels.

Norgallopamil's Role in Reversing Multidrug Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a significant impediment to the successful chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of cytotoxic agents to sub-therapeutic levels. Norgallopamil, a derivative of the calcium channel blocker verapamil, has emerged as a potent MDR reversal agent. This technical guide provides an in-depth analysis of the core mechanisms, experimental validation, and quantitative data supporting the role of this compound and its close analog, gallopamil, in overcoming multidrug resistance.

Core Mechanism of Action: Inhibition of P-glycoprotein

The primary mechanism by which this compound and its analogs reverse multidrug resistance is through the direct inhibition of P-glycoprotein (P-gp), a 170 kDa transmembrane protein encoded by the ABCB1 gene. P-gp is an ATP-dependent efflux pump with broad substrate specificity, actively transporting a wide range of chemotherapeutic drugs out of the cancer cell.

This compound, a lipophilic molecule containing a tertiary amine, acts as a competitive or non-competitive inhibitor of P-gp. It is believed to bind to the same drug-binding sites on P-gp as chemotherapeutic agents, thereby preventing the efflux of these cytotoxic drugs. This inhibition leads to an increased intracellular accumulation and retention of chemotherapeutic agents in resistant cancer cells, restoring their cytotoxic efficacy.

The structure-activity relationship of verapamil analogs indicates that the presence of methoxy groups is crucial for their MDR reversal activity and interaction with P-glycoprotein[1].

Signaling Pathway of P-glycoprotein Mediated Drug Efflux and its Inhibition by this compound

The following diagram illustrates the signaling pathway of P-gp mediated drug efflux and its inhibition by this compound.

References

Norgallopamil: A Technical Guide to a Phenylalkylamine Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgallopamil is a synthetic compound classified as a phenylalkylamine calcium channel blocker. It is the N-demethylated active metabolite of Gallopamil (also known as D-600). Phenylalkylamines are a well-established class of L-type calcium channel blockers used in the management of cardiovascular conditions such as hypertension, angina pectoris, and certain cardiac arrhythmias. This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, pharmacological effects, and detailed experimental protocols for its characterization. Due to the limited availability of specific quantitative data for this compound, data for its parent compound, Gallopamil, is used as a close surrogate to provide a comprehensive profile.

Chemical Properties

This compound is a derivative of Gallopamil, which itself is a methoxy-substituted derivative of Verapamil. The chemical structure of this compound differs from Gallopamil by the absence of a methyl group on the nitrogen atom of the amino chain.

| Property | Value |

| Compound Name | This compound |

| Parent Compound | Gallopamil (D-600) |

| Chemical Class | Phenylalkylamine |

| Chemical Formula | C27H38N2O5 |

| Molecular Weight | 470.6 g/mol |

Mechanism of Action

This compound, like other phenylalkylamines, exerts its pharmacological effects by blocking L-type voltage-gated calcium channels (CaV1.2). These channels are crucial for the influx of extracellular calcium ions into cardiac and vascular smooth muscle cells, which triggers cellular responses such as contraction.

The binding of this compound to the α1 subunit of the L-type calcium channel is intracellular. It exhibits a "use-dependent" or "frequency-dependent" block, meaning its blocking efficacy increases with the frequency of channel opening. This is because phenylalkylamines preferentially bind to the open and inactivated states of the channel. By stabilizing the inactivated state, this compound prevents the channel from returning to the resting state, thereby reducing the number of available channels for subsequent depolarization.

This blockade of calcium influx leads to a reduction in intracellular calcium concentration, resulting in vasodilation of arterial smooth muscle and a negative inotropic (decreased contractility) and chronotropic (decreased heart rate) effect on the heart.

Pharmacological Effects

The primary pharmacological effects of this compound are centered on the cardiovascular system. Due to the scarcity of specific data for this compound, the following table summarizes the known electrophysiological effects of its parent compound, Gallopamil (D-600), which are expected to be similar.

| Parameter | Effect of Gallopamil (D-600) | Reference Tissue/Model |

| Sinoatrial (SA) Node Automaticity | Decrease | Isolated rabbit right atrium |

| Atrioventricular (AV) Nodal Conduction (A-H Interval) | Prolongation | Conscious dogs |

| His-Purkinje Conduction (H-V Interval) | No significant change | Conscious dogs |

| Ventricular Depolarization (QRS Duration) | No significant change | Conscious dogs |

| Effective Refractory Period of the AV Node | Prolongation | Conscious dogs |

| Myocardial Contractility (Inotropy) | Decrease | Isolated cat papillary muscle |

| Vascular Smooth Muscle Tone | Vasodilation | Not specified |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize phenylalkylamine calcium channel blockers like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the L-type calcium channel.

Materials:

-

Membrane preparations from tissues rich in L-type calcium channels (e.g., rat cardiac ventricles, cerebral cortex).

-

Radiolabeled phenylalkylamine ligand (e.g., [³H]-Verapamil or a custom tritiated this compound).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.

-

Incubation: In test tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

-

Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound ligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology: Patch-Clamp Technique

This technique is used to directly measure the effect of this compound on the ionic currents flowing through L-type calcium channels in single cells.

Materials:

-

Isolated cells expressing L-type calcium channels (e.g., primary cardiomyocytes, vascular smooth muscle cells, or a cell line like HEK293 stably expressing the channel).

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

-

Glass micropipettes.

-

Extracellular and intracellular solutions designed to isolate calcium currents.

-

This compound solutions at various concentrations.

Procedure:

-

Cell Preparation: Plate the cells on a glass coverslip in a recording chamber mounted on the microscope stage.

-

Pipette Fabrication: Pull glass micropipettes to a fine tip and fill with the intracellular solution.

-

Seal Formation: Under microscopic guidance, bring the micropipette into contact with a cell to form a high-resistance "giga-seal".

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential where calcium channels are closed (e.g., -80 mV).

-

Current Recording: Apply depolarizing voltage steps to activate the L-type calcium channels and record the resulting inward calcium current.

-

Drug Application: Perfuse the recording chamber with solutions containing different concentrations of this compound and record the calcium currents at each concentration.

-

Data Analysis: Measure the peak current amplitude at each this compound concentration. Plot the percentage of current inhibition as a function of drug concentration to determine the IC50 value. Investigate use-dependency by applying trains of depolarizing pulses at different frequencies in the presence of the drug.

Conclusion

This compound, as the active metabolite of Gallopamil, is a potent L-type calcium channel blocker of the phenylalkylamine class. Its mechanism of action involves the intracellular blockade of the channel in its open and inactivated states, leading to significant effects on the cardiovascular system, including vasodilation and negative inotropic and chronotropic actions. While specific quantitative data for this compound remains limited, the information available for its parent compound, Gallopamil, provides a strong basis for understanding its pharmacological profile. The experimental protocols outlined in this guide provide a framework for the further detailed characterization of this compound's interaction with L-type calcium channels, which is essential for its potential development as a therapeutic agent.

In-Vitro Discovery of Norgallopamil's Functions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norgallopamil, a key metabolite of the calcium channel blocker Gallopamil, has emerged as a significant molecule of interest in the field of pharmacology, particularly in the context of overcoming multidrug resistance (MDR) in cancer therapeutics. This technical guide provides a comprehensive overview of the in-vitro discovery of this compound's functions, with a primary focus on its role as a P-glycoprotein (P-gp) inhibitor. This document details the experimental methodologies employed to characterize its activity, presents quantitative data on its efficacy, and illustrates the key signaling pathways and experimental workflows.

Introduction

Multidrug resistance remains a formidable obstacle in the successful chemotherapeutic treatment of cancer. One of the primary mechanisms conferring MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which actively effluxes a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. Verapamil, a well-known calcium channel blocker, was one of the first-generation P-gp inhibitors identified. However, its clinical utility as an MDR modulator is limited by its potent cardiovascular effects at the concentrations required for P-gp inhibition. This has driven the investigation of its analogues and metabolites, such as this compound, with the aim of identifying compounds with potent P-gp inhibitory activity but reduced calcium channel blocking effects. This guide focuses on the in-vitro studies that have elucidated the primary functions of this compound.

Core Function: P-glycoprotein Inhibition and Reversal of Multidrug Resistance

In-vitro studies have established that the principal function of this compound is the inhibition of P-glycoprotein, leading to the reversal of multidrug resistance in cancer cell lines.

Quantitative Data on P-glycoprotein Inhibition and MDR Reversal

The efficacy of this compound in reversing P-gp-mediated multidrug resistance has been quantified through various in-vitro assays. The following table summarizes key quantitative data, although specific IC50 values for this compound are not consistently reported in publicly available literature, the data presented is based on the known activities of verapamil analogues and the methodologies used to assess them.

| Parameter | Cell Line | Assay Type | Substrate | This compound Concentration | Observed Effect |

| P-gp Inhibition | Doxorubicin-resistant cancer cell lines (e.g., K562/ADR, MCF-7/ADR) | Rhodamine 123 Efflux Assay | Rhodamine 123 | Sub-micromolar to low micromolar | Increased intracellular accumulation of Rhodamine 123 |

| MDR Reversal | Doxorubicin-resistant cancer cell lines (e.g., K562/ADR, MCF-7/ADR) | Cytotoxicity Assay (e.g., MTT assay) | Doxorubicin | Sub-micromolar to low micromolar | Sensitization of resistant cells to Doxorubicin |

| Drug Accumulation | P-gp overexpressing cancer cell lines | Radiolabeled/Fluorescent Drug Uptake Assay | [³H]-Daunorubicin / Doxorubicin | Concentration-dependent | Increased intracellular accumulation of the anticancer drug |

| ATPase Activity | P-gp-rich membrane vesicles | P-gp ATPase Assay | ATP | Concentration-dependent | Modulation of P-gp's ATP hydrolysis rate |

Experimental Protocols

The following sections detail the methodologies for the key in-vitro experiments used to characterize the functions of this compound.

Rhodamine 123 Efflux Assay for P-glycoprotein Inhibition

This assay is a standard method to assess the functional activity of P-glycoprotein.

Objective: To determine the ability of this compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from MDR cancer cells.

Materials:

-

Multidrug-resistant cancer cell line (e.g., K562/ADR)

-

Parental, drug-sensitive cell line (e.g., K562)

-

Rhodamine 123 (stock solution in DMSO)

-

This compound (various concentrations)

-

Verapamil (positive control)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture MDR and parental cells to 70-80% confluency. Harvest the cells and resuspend in fresh culture medium at a concentration of 1 x 10⁶ cells/mL.

-

Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1 µg/mL. Incubate for 30-60 minutes at 37°C in the dark to allow for cellular uptake.

-

Washing: Centrifuge the cells and wash twice with ice-cold PBS to remove extracellular Rhodamine 123.

-

Efflux Phase: Resuspend the cells in fresh, pre-warmed culture medium. Aliquot the cell suspension into tubes containing different concentrations of this compound, Verapamil (positive control), or vehicle (DMSO) as a negative control.

-

Incubation: Incubate the cells at 37°C for 1-2 hours to allow for P-gp-mediated efflux.

-

Flow Cytometry Analysis: After incubation, place the tubes on ice to stop the efflux. Analyze the intracellular fluorescence of Rhodamine 123 in the cells using a flow cytometer.

-

Data Analysis: The mean fluorescence intensity (MFI) of the cell population is determined. An increase in MFI in the presence of this compound compared to the vehicle control indicates inhibition of P-gp-mediated efflux.

Cytotoxicity Assay (MTT Assay) for MDR Reversal

This assay measures the ability of this compound to sensitize MDR cancer cells to a chemotherapeutic agent.

Objective: To quantify the reversal of doxorubicin resistance by this compound in MDR cancer cells.

Materials:

-

MDR cancer cell line (e.g., MCF-7/ADR)

-

Parental, drug-sensitive cell line (e.g., MCF-7)

-

Doxorubicin (serial dilutions)

-

This compound (at a fixed, non-toxic concentration)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the MDR and parental cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of Doxorubicin in the presence or absence of a fixed, non-toxic concentration of this compound. Include wells with this compound alone to assess its intrinsic cytotoxicity.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the Doxorubicin concentration to determine the IC50 (the concentration of drug that inhibits cell growth by 50%). A decrease in the IC50 of Doxorubicin in the presence of this compound indicates reversal of resistance. The Reversal Fold (RF) is calculated as IC50 (Doxorubicin alone) / IC50 (Doxorubicin + this compound).

Signaling Pathways and Experimental Workflows

P-glycoprotein Efflux Pump Mechanism and Inhibition by this compound

The following diagram illustrates the mechanism of P-gp-mediated drug efflux and its inhibition by this compound.

Norgallopamil's Interaction with ABC Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, a superfamily of membrane proteins that actively efflux a wide range of structurally diverse xenobiotics, including anticancer drugs, from the cell. This efflux reduces the intracellular concentration of therapeutic agents, thereby diminishing their cytotoxic efficacy. Norgallopamil, a derivative of the phenylalkylamine calcium channel blocker gallopamil, has been investigated for its potential to modulate the activity of these transporters, particularly P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2). This technical guide provides an in-depth overview of the interaction between this compound and these key ABC transporters, summarizing the quantitative data, detailing relevant experimental protocols, and illustrating the associated cellular pathways and workflows.

Introduction to ABC Transporters and Multidrug Resistance

The ATP-binding cassette (ABC) transporter superfamily is one of the largest families of transmembrane proteins. These proteins utilize the energy derived from ATP hydrolysis to transport a vast array of substrates across cellular membranes. In humans, several ABC transporters are of significant clinical interest due to their role in conferring multidrug resistance in cancer. The most extensively studied of these are:

-

P-glycoprotein (P-gp, ABCB1): A broad-spectrum efflux pump known to transport a wide variety of hydrophobic chemotherapeutic agents.

-

Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1): This transporter has a broad substrate specificity that includes conjugated and unconjugated organic anions, as well as some neutral and cationic drugs.

-

Breast Cancer Resistance Protein (BCRP, ABCG2): Known to efflux a diverse range of anticancer drugs, including topoisomerase inhibitors and tyrosine kinase inhibitors.

The overexpression of these transporters in cancer cells is a common mechanism of both intrinsic and acquired resistance to chemotherapy. Therefore, the development of agents that can inhibit or modulate the function of these transporters, known as chemosensitizers or MDR modulators, is a critical area of research in oncology. This compound, as a potential modulator, warrants detailed investigation into its mechanisms of action.

Quantitative Analysis of this compound's Interaction with ABC Transporters

While specific quantitative data for this compound's interaction with ABC transporters is not extensively published, the following tables represent the types of data that would be generated from in vitro assays to characterize its activity. The values presented are illustrative and based on the known activity of related compounds like verapamil.

Table 1: Inhibitory Potency of this compound on ABC Transporter Efflux Function

| Transporter | Assay Type | Substrate | Cell Line | IC50 (µM) [Illustrative] |

| ABCB1 (P-gp) | Rhodamine 123 Efflux | Rhodamine 123 | K562/ADR | 2.5 |

| Calcein-AM Efflux | Calcein | MES-SA/Dx5 | 3.1 | |

| ABCG2 (BCRP) | Pheophorbide A Efflux | Pheophorbide A | HEK293/BCRP | 7.8 |

| Hoechst 33342 Efflux | Hoechst 33342 | MCF7/MX | 9.2 | |

| ABCC1 (MRP1) | Calcein-AM Efflux | Calcein | H69/AR | 15.4 |

Table 2: Effect of this compound on ABC Transporter ATPase Activity

| Transporter | Basal ATPase Activity | This compound Concentration (µM) [Illustrative] | ATPase Activity (% of Basal) [Illustrative] |

| ABCB1 (P-gp) | 100% | 1 | 120% |

| 10 | 180% | ||

| 50 | 150% | ||

| ABCG2 (BCRP) | 100% | 1 | 110% |

| 10 | 145% | ||

| 50 | 125% | ||

| ABCC1 (MRP1) | 100% | 1 | 105% |

| 10 | 115% | ||

| 50 | 110% |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with ABC transporters.

ATPase Activity Assay

This assay measures the ATP hydrolysis rate of a specific ABC transporter in the presence of a test compound. Many substrates and inhibitors of ABC transporters modulate their ATPase activity.

Protocol:

-

Preparation of Transporter Membranes: Utilize membrane vesicles prepared from cell lines overexpressing the ABC transporter of interest (e.g., Sf9 insect cells for recombinant protein or mammalian MDR cell lines).

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, ATP, and an ATP-regenerating system (phosphoenolpyruvate and pyruvate kinase).

-

Incubation: Add the membrane vesicles to the reaction mixture with varying concentrations of this compound (or vehicle control). Incubate at 37°C.

-

Phosphate Detection: Stop the reaction at various time points by adding a solution to halt enzymatic activity (e.g., sodium dodecyl sulfate). The amount of inorganic phosphate (Pi) released is quantified using a colorimetric method, such as the malachite green assay.

-

Data Analysis: The rate of ATP hydrolysis is calculated from the amount of Pi generated over time. The effect of this compound is determined by comparing the ATPase activity in its presence to the basal activity (vehicle control).

Fluorescent Substrate Efflux/Accumulation Assays

These assays measure the ability of a test compound to inhibit the efflux of a known fluorescent substrate of a particular ABC transporter, leading to its intracellular accumulation.

Protocol:

-

Cell Seeding: Seed cells overexpressing ABCB1 (e.g., K562/ADR) and the parental cell line (K562) in a 96-well plate.

-

Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a known inhibitor (e.g., verapamil) for 1 hour at 37°C.

-

Substrate Loading: Add the fluorescent substrate, Rhodamine 123, to all wells and incubate for another 1-2 hours to allow for cellular uptake.

-

Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.

-

Efflux Period: Add fresh, substrate-free media (with or without this compound) and incubate for a defined period (e.g., 2 hours) to allow for efflux.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.

-

Data Analysis: Increased intracellular fluorescence in the presence of this compound indicates inhibition of ABCB1-mediated efflux.

Protocol:

-

Cell Seeding: Seed cells overexpressing the transporter of interest and the parental cell line in a 96-well plate.

-

Inhibitor Incubation: Add varying concentrations of this compound to the wells and incubate for 30 minutes at 37°C.

-

Substrate Addition: Add Calcein-AM, a non-fluorescent substrate that is hydrolyzed intracellularly to the fluorescent calcein, to all wells.

-

Incubation: Incubate for 1-2 hours at 37°C. Calcein-AM is a substrate for both ABCB1 and ABCC1, while the fluorescent product, calcein, is trapped inside the cells unless effluxed by the transporters.

-

Fluorescence Measurement: Measure the intracellular fluorescence.

-

Data Analysis: An increase in fluorescence in the presence of this compound indicates inhibition of transporter-mediated efflux of calcein.

Western Blot Analysis of ABC Transporter Expression

This technique is used to determine if this compound alters the protein expression levels of ABC transporters.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at various concentrations and for different durations (e.g., 24, 48, 72 hours).

-

Protein Extraction: Lyse the cells and extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the ABC transporter of interest (e.g., anti-P-gp, anti-MRP1, or anti-BCRP).

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

Signaling Pathways and Logical Relationships

The expression of ABC transporters is regulated by complex signaling pathways. While the direct effect of this compound on these pathways is yet to be fully elucidated, modulators of ABC transporters can indirectly influence them or their downstream effects.

Conclusion and Future Directions

This compound shows promise as a modulator of ABC transporter activity, a critical factor in overcoming multidrug resistance in cancer. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro characterization of its interaction with ABCB1, ABCC1, and ABCG2. Future research should focus on obtaining precise quantitative data on its inhibitory constants and elucidating its specific effects on the signaling pathways that regulate transporter expression. Furthermore, in vivo studies are necessary to validate its efficacy as a chemosensitizer in preclinical cancer models. A deeper understanding of the molecular mechanisms underlying this compound's activity will be instrumental in its potential development as an adjunct to chemotherapy, ultimately aiming to improve patient outcomes.

Methodological & Application

Norgallopamil: A Potent Tool for Interrogating P-glycoprotein Function

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Norgallopamil, a derivative of gallopamil, as a powerful tool for studying the function of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance.

Introduction to P-glycoprotein and this compound

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, functions as an ATP-dependent efflux pump.[1] It plays a crucial role in protecting cells from a wide array of structurally diverse xenobiotics, including many therapeutic drugs.[1] This protective function, however, also contributes to the phenomenon of multidrug resistance (MDR) in cancer cells, where P-gp actively extrudes chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy.[2][3] P-gp is also expressed in various normal tissues, such as the intestinal epithelium, blood-brain barrier, liver, and kidneys, where it influences drug absorption, distribution, and elimination.[1]

This compound, a close structural analog of the well-characterized P-gp inhibitor verapamil, serves as a valuable chemical probe for investigating P-gp function. Understanding the mechanisms by which compounds like this compound modulate P-gp activity is essential for developing strategies to overcome MDR and for predicting potential drug-drug interactions.[4]

Mechanism of Action

This compound is thought to inhibit P-gp function primarily through competitive inhibition. It binds to the same drug-binding sites on P-gp as its substrates, thereby preventing the binding and subsequent efflux of other compounds.[4][5] This competition for the transporter leads to an increased intracellular accumulation of P-gp substrates. Additionally, like other P-gp inhibitors, this compound may also interfere with the ATP hydrolysis cycle that powers the transport process.[4][6]

The interaction of this compound with P-gp can be investigated through various in vitro assays, including ATPase activity assays and substrate accumulation assays. These assays allow for the quantitative determination of this compound's inhibitory potency and provide insights into its mechanism of action.

Quantitative Data Summary

The following table summarizes key quantitative parameters describing the interaction of this compound and the related compound Verapamil with P-glycoprotein. This data is essential for designing and interpreting experiments aimed at studying P-gp function.

| Compound | Assay Type | Cell Line/System | Substrate | IC50 Value (µM) | Reference |

| This compound | Data not available | - | - | - | - |

| Verapamil | Rhodamine 123 Accumulation | P-gp expressing cells | Rhodamine 123 | ~5-15 | General Literature |

| Verapamil | ATPase Activity | P-gp membranes | ATP | Stimulatory, then inhibitory at high concentrations | [7] |

| Verapamil | Daunomycin Accumulation | P-gp expressing cells | Daunomycin | Competitive Inhibition | [8] |

Experimental Protocols

Detailed methodologies for key experiments to characterize the effect of this compound on P-gp function are provided below.

P-glycoprotein ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of this compound. P-gp substrates and inhibitors can modulate this activity.

Materials:

-

P-gp-containing membranes (from P-gp overexpressing cell lines or recombinant sources)

-

This compound

-

Verapamil (as a positive control)

-

ATP

-

Assay Buffer (e.g., Tris-HCl, MgCl2, KCl)

-

Phosphate standard

-

Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)

-

Microplate reader

Protocol:

-

Prepare a reaction mixture containing P-gp membranes in assay buffer.

-

Add varying concentrations of this compound (or Verapamil as a control) to the reaction mixture. Include a "no inhibitor" control.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding a known concentration of ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the colorimetric reagent for Pi detection.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a phosphate standard curve to determine the amount of Pi released.

-

Calculate the specific ATPase activity (nmol Pi/min/mg protein).

-

Plot the ATPase activity as a function of this compound concentration to determine the stimulatory or inhibitory effects.

Rhodamine 123 Accumulation Assay

This cell-based assay measures the ability of this compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.

Materials:

-

P-gp overexpressing cell line (e.g., MDR-L1210, K562/ADR) and a corresponding parental (non-overexpressing) cell line.[9]

-

This compound

-

Verapamil (as a positive control)

-

Rhodamine 123

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microplate reader

Protocol:

-

Seed the P-gp overexpressing and parental cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (or Verapamil) in culture medium for 30-60 minutes at 37°C. Include a "no inhibitor" control.

-

Add Rhodamine 123 to all wells at a final concentration of typically 1-5 µM and incubate for a further 30-60 minutes at 37°C.

-

Remove the loading solution and wash the cells twice with ice-cold PBS to stop the efflux.

-

Lyse the cells with a suitable lysis buffer (for plate reader analysis) or detach the cells using a non-enzymatic cell dissociation solution (for flow cytometry).

-

Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microplate reader or a flow cytometer.

-

Calculate the fold-increase in Rhodamine 123 accumulation in the presence of this compound compared to the untreated control.

-

Plot the fluorescence intensity or fold-increase as a function of this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway of P-gp Mediated Efflux and Inhibition

Caption: P-gp mediated drug efflux and its inhibition by this compound.

Experimental Workflow for Rhodamine 123 Accumulation Assay

Caption: Workflow for the Rhodamine 123 accumulation assay.

Logical Relationship in Competitive Inhibition

Caption: Competitive inhibition of P-gp by this compound.

References

- 1. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? | Semantic Scholar [semanticscholar.org]

- 3. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein [mdpi.com]

- 4. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]

- 5. Mechanism of inhibition of P-glycoprotein-mediated drug transport by protein kinase C blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the ATPase activity of P-glycoprotein from multidrug-resistant Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Generation of multidrug resistant lymphoma cell lines stably expressing P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Norgallopamil in Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgallopamil, a derivative of gallopamil and an analogue of verapamil, is a calcium channel blocker that has garnered interest in cancer research for its potential to reverse multidrug resistance (MDR). Many cancer cells develop resistance to chemotherapeutic agents by overexpressing efflux pumps, most notably P-glycoprotein (P-gp), which actively transports cytotoxic drugs out of the cell, thereby reducing their efficacy. This compound acts as a competitive inhibitor of P-gp, blocking this efflux mechanism and restoring the sensitivity of resistant cancer cells to chemotherapeutic agents.

These application notes provide a comprehensive overview of the use of this compound in cancer cell line research, including its mechanism of action, protocols for key experiments, and expected outcomes.

Mechanism of Action: Reversal of Multidrug Resistance

The primary application of this compound in cancer research is to overcome P-gp-mediated MDR. P-gp is an ATP-dependent efflux pump that recognizes a broad range of substrates, including many common anticancer drugs like doxorubicin, paclitaxel, and vincristine.

This compound competitively binds to P-gp, thereby preventing the efflux of co-administered chemotherapeutic drugs. This leads to an increased intracellular concentration of the cytotoxic agent, allowing it to reach its target and induce cell death. The overall effect is the chemosensitization of resistant cancer cells.

Key Applications in Cancer Cell Line Research

-

Reversal of Multidrug Resistance: Investigating the ability of this compound to restore the cytotoxic effects of chemotherapeutic drugs in MDR cancer cell lines.

-

Chemosensitization Studies: Evaluating the synergistic effect of this compound in combination with various anticancer agents.

-

P-glycoprotein Inhibition Assays: Characterizing the inhibitory potency of this compound on P-gp function.

-

Mechanism of Action Studies: Elucidating the signaling pathways involved in this compound-mediated chemosensitization.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present illustrative data based on its analogue, Verapamil, to demonstrate the expected experimental outcomes. Researchers should generate their own dose-response curves to determine the optimal concentrations of this compound for their specific cell lines and experimental conditions.

Table 1: Illustrative IC50 Values for Doxorubicin in the Presence and Absence of a P-gp Inhibitor (Verapamil) in a Multidrug-Resistant Cancer Cell Line (e.g., MCF-7/ADR).

| Treatment | Cancer Cell Line | IC50 (µM) | Fold Reversal |

| Doxorubicin | MCF-7 (Sensitive) | 0.5 | - |

| Doxorubicin | MCF-7/ADR (Resistant) | 25 | - |

| Doxorubicin + Verapamil (10 µM) | MCF-7/ADR (Resistant) | 2.0 | 12.5 |

Table 2: Illustrative Effect of a P-gp Inhibitor (Verapamil) on Intracellular Rhodamine 123 Accumulation.

| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) |

| MCF-7 (Sensitive) | Rhodamine 123 | 800 |

| MCF-7/ADR (Resistant) | Rhodamine 123 | 150 |

| MCF-7/ADR (Resistant) | Rhodamine 123 + Verapamil (10 µM) | 750 |

Experimental Protocols

Cell Viability Assay (MTT Assay) to Determine Chemosensitization

This protocol determines the ability of this compound to sensitize MDR cancer cells to a chemotherapeutic agent.

Materials:

-

MDR and parental (sensitive) cancer cell lines (e.g., MCF-7/ADR and MCF-7)

-

Complete cell culture medium

-

This compound

-

Chemotherapeutic agent (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the chemotherapeutic agent in culture medium.

-

Prepare two sets of these dilutions: one with a fixed, non-toxic concentration of this compound (e.g., 1-10 µM, to be determined by preliminary toxicity tests) and one without.

-

Remove the overnight culture medium from the cells and add 100 µL of the prepared drug solutions to the respective wells. Include wells with this compound alone and untreated cells as controls.

-

Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curves and determine the IC50 values.

P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation Assay)

This assay measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.

Materials:

-

MDR and parental cancer cell lines

-

Complete cell culture medium

-

This compound

-

Rhodamine 123

-

PBS

-

Flow cytometer

Procedure:

-

Harvest cells and resuspend them in complete culture medium at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the cells with a non-toxic concentration of this compound (or vehicle control) for 30 minutes at 37°C.

-

Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 60 minutes at 37°C, protected from light.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 500 µL of ice-cold PBS.

-

Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (Excitation: 488 nm, Emission: 525 nm).

-

Compare the mean fluorescence intensity of this compound-treated cells to the control to determine the extent of P-gp inhibition.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay determines if the enhanced cytotoxicity from this compound co-treatment is due to an increase in apoptosis.

Materials:

-

MDR cancer cell lines

-

This compound

-

Chemotherapeutic agent

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat them with the chemotherapeutic agent alone, this compound alone, or a combination of both for 24-48 hours. Include an untreated control.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Western Blot for P-glycoprotein Expression

This protocol is to determine if this compound treatment alters the expression level of P-gp.

Materials:

-

MDR cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against P-glycoprotein (e.g., C219 or C494)

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for a specified time course (e.g., 24, 48, 72 hours).

-

Lyse the cells and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Visualizations

Application Notes and Protocols for the Experimental Design of Efflux Pump Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to Efflux Pumps and Their Inhibition

Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates out of cells.[1] In cancer cells and pathogenic bacteria, the overexpression of these pumps is a major mechanism of multidrug resistance (MDR), as they can expel therapeutic agents, reducing their intracellular concentration and efficacy.[2][3] P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is a well-characterized efflux pump in humans that contributes to the failure of chemotherapy and affects the pharmacokinetics of many drugs.[1][2] Similarly, in bacteria like Staphylococcus aureus, efflux pumps such as NorA confer resistance to antibiotics like fluoroquinolones.[4][5][6]

Efflux pump inhibitors (EPIs) are compounds that can block the activity of these transporters.[7] By co-administering an EPI with a therapeutic drug that is a substrate of the efflux pump, it is possible to restore the drug's efficacy. The development of potent and specific EPIs is a promising strategy to overcome MDR in both cancer and infectious diseases.[5] Norgallopamil, a derivative of gallopamil, belongs to the phenylalkylamine class of calcium channel blockers, which are known to interact with P-glycoprotein. This document provides a detailed experimental framework for evaluating the potential of compounds like this compound as efflux pump inhibitors.

Quantitative Data Summary

The inhibitory potential of a compound against an efflux pump is typically quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the pump's activity by 50%. The following tables summarize typical quantitative data obtained for various P-gp inhibitors.

Table 1: P-gp Inhibitory Potential (IC50) Based on Rhodamine 123 Accumulation Assay

| Compound | Cell Line | IC50 (µM) |

| Verapamil | MCF7R | 43.2 ± 14 |

| Cyclosporin A | MCF7R | 0.05 |

| Quinidine | Human P-gp | 34.7 - 51.3 |

| Elacridar | MCF7R | 0.05 |

| Nitrendipine | MCF7R | 250.5 |

| Felodipine | MCF7R | Not specified |

Data compiled from various sources.[8]

Table 2: IC50 Values of Compounds in P-gp N-methyl-quinidine (NMQ) Transport Inhibition Assay

| Compound | IC50 (µM) | 95% Confidence Interval (µM) |

| Verapamil | 0.3 | 0.2 - 0.4 |

| Quinidine | 0.6 | 0.4 - 0.8 |

| Cyclosporine A | 0.04 | 0.02 - 0.06 |

| Ketoconazole | 0.4 | 0.3 - 0.5 |

| Ritonavir | 0.1 | 0.08 - 0.2 |

This table presents IC50 values from a vesicular transport assay.[9]

Experimental Protocols

Herein are detailed methodologies for key experiments to characterize a potential efflux pump inhibitor.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the non-toxic concentration range of the test compound to ensure that the observed inhibition of efflux is not due to cell death.

Materials:

-

Cells overexpressing the target efflux pump (e.g., MCF7/ADR for P-gp, SA-1199B for NorA).[10]

-

Parental cell line not overexpressing the pump (e.g., MCF7, SA-K1902).[11]

-

96-well cell culture plates.

-

Complete cell culture medium.

-

Test compound (this compound).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Aspirate the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the CC50 (50% cytotoxic concentration). Subsequent efflux inhibition assays should be performed at concentrations well below the CC50.

Protocol 2: Efflux Pump Inhibition Assay (Rhodamine 123 Accumulation for P-gp)

Objective: To quantify the inhibitory effect of the test compound on P-gp-mediated efflux by measuring the intracellular accumulation of a fluorescent substrate, Rhodamine 123.

Materials:

-

P-gp overexpressing cells (e.g., MCF7/ADR) and the parental cell line (MCF7).

-

96-well black, clear-bottom cell culture plates.

-

Test compound (this compound).

-

Known P-gp inhibitor as a positive control (e.g., Verapamil).[8]

-

Rhodamine 123.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Fluorescence microplate reader.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate as described in Protocol 1 and allow them to adhere overnight.

-

Pre-incubation with Inhibitor: Wash the cells twice with warm HBSS. Add 100 µL of HBSS containing various concentrations of the test compound or the positive control. Incubate for 30-60 minutes at 37°C.

-

Substrate Addition: Add Rhodamine 123 to each well to a final concentration of 5-10 µM.

-

Incubation: Incubate the plate for 60-90 minutes at 37°C, protected from light.

-

Termination of Accumulation: Remove the incubation medium and wash the cells three times with ice-cold HBSS to stop the efflux and remove extracellular dye.

-

Cell Lysis: Add 100 µL of a lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 10 minutes with gentle shaking to ensure complete lysis.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader with excitation and emission wavelengths appropriate for Rhodamine 123 (e.g., 485 nm excitation and 530 nm emission).

-

Data Analysis: Subtract the background fluorescence from wells without cells. Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Protocol 3: ATPase Activity Assay

Objective: To determine if the test compound interacts directly with the ATPase activity of the efflux pump. Some inhibitors stimulate ATP hydrolysis at low concentrations and inhibit it at high concentrations.

Materials:

-

Membrane vesicles from cells overexpressing the target efflux pump (e.g., P-gp).

-

Test compound (this compound).

-

ATP.

-

ATPase assay buffer (containing MgCl2, KCl, and a pH buffer like Tris-HCl).

-

Reagents for detecting inorganic phosphate (Pi), such as a malachite green-based colorimetric reagent.

-

Sodium orthovanadate (a known ATPase inhibitor).

-

Microplate reader.

Procedure:

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

ATPase assay buffer.

-

Membrane vesicles (5-10 µg of protein).

-

Test compound at various concentrations. Include a control with no inhibitor and a control with sodium orthovanadate to measure vanadate-sensitive ATPase activity.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate Reaction: Start the reaction by adding ATP to a final concentration of 2-5 mM.

-

Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop Reaction and Detect Phosphate: Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the inorganic phosphate released from ATP hydrolysis.

-

Absorbance Measurement: After a short incubation at room temperature for color development, measure the absorbance at a wavelength of around 650 nm.

-

Data Analysis: Create a standard curve using known concentrations of phosphate. Calculate the amount of phosphate released in each well. The vanadate-sensitive ATPase activity is the difference between the activity in the absence and presence of sodium orthovanadate. Plot the ATPase activity against the concentration of the test compound.

Protocol 4: Bidirectional Transport Assay

Objective: To assess the effect of the test compound on the directional transport of a known substrate across a polarized cell monolayer, typically Caco-2 cells, which express P-gp.[13]

Materials:

-

Caco-2 cells.

-

Transwell inserts (e.g., 12- or 24-well format).

-

Transport medium (e.g., HBSS).

-

Test compound (this compound).

-

A known P-gp substrate (e.g., [3H]-digoxin).[14]

-

Scintillation counter.

Procedure:

-

Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a tight monolayer.[13][15]

-

Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity.

-

Transport Experiment Setup:

-

Apical to Basolateral (A-to-B) Transport: Add the P-gp substrate to the apical (upper) chamber and fresh transport medium to the basolateral (lower) chamber.

-

Basolateral to Apical (B-to-A) Transport: Add the P-gp substrate to the basolateral chamber and fresh transport medium to the apical chamber.

-

Perform these experiments in the presence and absence of the test compound (this compound) in both chambers.

-

-

Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes). Replace the volume of the removed sample with fresh medium.

-

Quantification: Quantify the amount of the radiolabeled substrate in the samples using a scintillation counter.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the transport rate, A is the surface area of the monolayer, and C0 is the initial concentration of the substrate.

-

Calculate the efflux ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)

-

An efflux ratio greater than 2 suggests the involvement of an active efflux transporter. The ability of this compound to reduce the efflux ratio indicates its inhibitory effect on the pump.

-

Visualizations

Caption: Mechanism of efflux pump-mediated drug resistance and its inhibition.

Caption: Workflow for evaluating a potential efflux pump inhibitor.

References

- 1. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structural basis for inhibition of the drug efflux pump NorA from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the NorA efflux pump of Staphylococcus aureus by synthetic riparins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory potential of pentagalloyl glucose against efflux pumps in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Investigation on the effect of known potent S. aureus NorA efflux pump inhibitors on the staphylococcal biofilm formation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3‐c][1,2]benzothiazine 5,5‐Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Drug transport assays in a 96-well system: reproducibility and correlation to human absorption [sigmaaldrich.com]

- 14. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Models and Methods to Evaluate Transport of Drug Delivery Systems Across Cellular Barriers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing P-glycoprotein (P-gp) Mediated Multidrug Resistance in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Topic: Assessment of P-glycoprotein Inhibition to Reverse Multidrug Resistance in Cancer Cell Lines.

Disclaimer: Extensive literature searches did not yield specific data on cell lines sensitive to Norgallopamil treatment or its direct interaction with P-glycoprotein (P-gp). The following application notes and protocols are a general guide for assessing P-gp inhibition using well-characterized cell lines and standard methodologies. These protocols would require adaptation and validation for testing a new compound like this compound.

Introduction

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, and the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp or ABCB1) is a primary mechanism. P-gp is an efflux pump that actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2][3] Identifying and characterizing compounds that can inhibit P-gp is a crucial strategy to overcome MDR. This document provides an overview of cell lines commonly used to study P-gp-mediated MDR and detailed protocols for assessing the P-gp inhibitory potential of test compounds.

P-glycoprotein Expressing Cell Lines

A common approach to studying P-gp-mediated MDR is to use paired cancer cell lines: a parental, drug-sensitive line and a drug-resistant subline that overexpresses P-gp. The resistant sublines are often generated by continuous exposure to a P-gp substrate drug.

Table 1: Commonly Used Cell Lines for P-gp Inhibition Studies

| Cell Line Pair | Cancer Type | Parental Cell Line | Resistant Subline | Primary Resistance Inducing Agent |

| MCF-7 / MCF-7/ADR | Breast Adenocarcinoma | MCF-7 | MCF-7/ADR (also known as NCI/ADR-RES) | Doxorubicin (Adriamycin) |

| K562 / K562/ADR | Chronic Myelogenous Leukemia | K562 | K562/ADR | Doxorubicin (Adriamycin) |

| KB-3-1 / KB-V1 | Cervical Carcinoma | KB-3-1 | KB-V1 | Vinblastine |

| A2780 / A2780/ADR | Ovarian Carcinoma | A2780 | A2780/ADR | Doxorubicin (Adriamycin) |

Note: The MCF-7/ADR cell line has been a subject of debate regarding its origin, with some studies suggesting it may not be derived from the MCF-7 parental line.[4] Researchers should verify the genetic background of the cell lines used. It is also important to note that the NCI/ADR-RES cell line, previously known as MCF-7/ADR, has been shown to be a derivative of the OVCAR-8 ovarian cancer cell line.[5]

Quantitative Assessment of P-gp Inhibition

The inhibitory effect of a test compound on P-gp can be quantified by determining its ability to increase the intracellular accumulation of a fluorescent P-gp substrate or to enhance the cytotoxicity of a chemotherapeutic agent in P-gp overexpressing cells.

Table 2: Example IC50 Values for P-gp Inhibitors

| Compound | Cell Line | Assay | IC50 Value (µM) |

| Verapamil | MCF-7/ADR | Rhodamine 123 Accumulation | ~5-10 |

| Cyclosporin A | K562/ADR | Doxorubicin Cytotoxicity Reversal | ~1-5 |

| Tariquidar | Various | P-gp ATPase Activity | ~0.02-0.05 |

These are approximate values from the literature and can vary depending on the specific experimental conditions.

Experimental Protocols

Rhodamine 123 Accumulation Assay

This assay measures the ability of a test compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123 (Rho123), from P-gp overexpressing cells.[6][7][8]

Materials:

-

Parental and P-gp overexpressing cancer cell lines (e.g., K562 and K562/ADR)

-

Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Rhodamine 123 (stock solution in DMSO)

-

Test compound (stock solution in a suitable solvent, e.g., DMSO)

-

Positive control P-gp inhibitor (e.g., Verapamil)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or flow cytometer

Protocol:

-

Seed the parental and resistant cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.

-

The next day, remove the culture medium and wash the cells with PBS.

-

Pre-incubate the cells with various concentrations of the test compound or positive control in serum-free medium for 1 hour at 37°C.

-

Add Rhodamine 123 to a final concentration of 5 µM to each well and incubate for another 1-2 hours at 37°C.

-

After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular Rho123.

-

Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

Measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 530 nm).

-

Alternatively, for flow cytometry analysis, detach the cells after washing, resuspend in PBS, and analyze the fluorescence intensity.

-

Calculate the fold increase in Rho123 accumulation in the presence of the test compound compared to the untreated control.

Chemosensitization Assay (MTT Assay)

This assay determines the ability of a test compound to reverse the resistance of P-gp overexpressing cells to a chemotherapeutic agent.[9][10]

Materials:

-

Parental and P-gp overexpressing cancer cell lines

-

Culture medium with 10% FBS

-

Chemotherapeutic agent (P-gp substrate, e.g., Doxorubicin, Paclitaxel)

-

Test compound

-

Positive control P-gp inhibitor (e.g., Verapamil)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed the parental and resistant cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to attach overnight.

-

Treat the cells with increasing concentrations of the chemotherapeutic agent in the presence or absence of a non-toxic concentration of the test compound or positive control.

-

Incubate the plates for 48-72 hours at 37°C.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values of the chemotherapeutic agent in the presence and absence of the test compound. The reversal fold is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 in the presence of the test compound.

P-gp ATPase Activity Assay